4-[4-(4-methoxyphenyl)-5-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine
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Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of a pyridine ring fused with a 1,2,4-triazole ring, which in turn bears a 1,2,4-oxadiazole moiety and a thioether group.
- This compound belongs to the class of heterocyclic compounds, which are essential building blocks in medicinal chemistry and drug discovery.
- Its structural complexity suggests potential biological activity, making it an interesting subject for research.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. Starting from 4-methoxyaniline, it proceeds through hydrazinecarbothioamide intermediates, acylation, and cyclization to form the 1,2,4-triazole-3-thiol core.
Reaction Conditions: Alkylation of the triazole thiol with 2-bromo-1-phenylethanone yields the ketone intermediate. Reduction of the ketone group using sodium borohydride produces the corresponding secondary alcohol.
Industrial Production: While industrial-scale production methods may not be well-documented, laboratory-scale synthesis provides a foundation for further exploration.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Alkylating agents (e.g., 2-bromo-1-phenylethanone), bases (e.g., cesium carbonate), and reducing agents (e.g., sodium borohydride) play crucial roles.
Major Products: The ketone intermediate and the secondary alcohol are the major products.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a ligand or catalyst.
Biology: Explore its interactions with biomolecules (e.g., enzymes, receptors) and its impact on cellular processes.
Medicine: Assess its pharmacological properties, such as antimicrobial, antifungal, or anticancer effects.
Industry: Consider applications in materials science, such as organic electronics or sensors.
Mechanism of Action
- The compound’s mechanism likely involves binding to specific molecular targets (e.g., enzymes, receptors) or modulating cellular pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other related compounds.
Similar Compounds: Explore other 1,2,4-triazole derivatives with thiol or thione functionalities.
Properties
Molecular Formula |
C24H20N6O3S |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-5-[[4-(4-methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C24H20N6O3S/c1-31-18-9-7-17(8-10-18)30-23(16-11-13-25-14-12-16)27-28-24(30)34-15-21-26-22(29-33-21)19-5-3-4-6-20(19)32-2/h3-14H,15H2,1-2H3 |
InChI Key |
ZBKAJQUTBGCREL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC3=NC(=NO3)C4=CC=CC=C4OC)C5=CC=NC=C5 |
Origin of Product |
United States |
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